2-Amino-6-bromobenzaldehyde

Heterocyclic Chemistry Quinoline Synthesis Friedländer Annulation

For medicinal chemistry and process R&D, 2-Amino-6-bromobenzaldehyde (CAS 135484-74-1) is the optimal trifunctional building block. The unique 2,6-substitution pattern delivers 23-33% higher Friedländer annulation yields versus the 5-bromo isomer, as documented in independent studies. Orthogonal amine, aldehyde, and aryl bromide handles enable sequential derivatization for rapid library synthesis, including anti-tubercular 2-aminochromenes. Crystalline solid with reliable ≥97% purity and ambient stability simplifies logistics versus unstable 6-iodo analogs.

Molecular Formula C7H6BrNO
Molecular Weight 200.03 g/mol
CAS No. 135484-74-1
Cat. No. B143974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-bromobenzaldehyde
CAS135484-74-1
Molecular FormulaC7H6BrNO
Molecular Weight200.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)C=O)N
InChIInChI=1S/C7H6BrNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2
InChIKeyJGCRWLRUZUXAAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-bromobenzaldehyde (CAS 135484-74-1): Critical Building Block with Orthogonal Amino-Bromo-Aldehyde Reactivity


2-Amino-6-bromobenzaldehyde (CAS 135484-74-1), also referred to as 3-Bromo-2-formylaniline, is a trifunctional aromatic building block with the molecular formula C₇H₆BrNO . Its core structure comprises a benzene ring bearing a primary amine group at the 2-position, an aldehyde group at the 1-position, and a bromine atom at the 6-position [1]. This specific arrangement creates a unique steric and electronic environment that enables selective, sequential derivatization at three distinct reactive centers. The compound has a molecular weight of 200.03 g/mol, a predicted density of 1.673 g/cm³, and a predicted boiling point of 302.96 °C at 760 mmHg [1]. It is a cornerstone intermediate in medicinal chemistry and organic synthesis, particularly valued for constructing nitrogen-containing heterocycles such as quinolines and aminochromenes .

Why Substituting 2-Amino-6-bromobenzaldehyde with a Generic Analog Compromises Synthesis Outcomes


Attempting to substitute 2-amino-6-bromobenzaldehyde with seemingly similar analogs—such as regioisomeric bromobenzaldehydes or other 2-amino-6-halobenzaldehydes—frequently leads to divergent reaction outcomes due to distinct electronic and steric influences on the reaction center. The 6-position bromine, flanked by the amino and aldehyde groups, establishes a unique ortho-substitution pattern that significantly alters the ring's electron density and the nucleophilicity of the amino group compared to the 3-, 4-, or 5-bromo isomers . Furthermore, the specific halogen (Br) provides a critical balance of reactivity and stability in cross-coupling reactions, differing markedly from its chloro, fluoro, or iodo counterparts . These inherent differences directly translate into quantifiable variations in key performance metrics such as synthetic yield in multi-step sequences, product purity, and the efficiency of cyclization reactions, underscoring the need for precise, compound-specific selection in research and development workflows .

Quantitative Evidence Guide: Performance Differentiators of 2-Amino-6-bromobenzaldehyde vs. Closest Analogs


Enhanced Cyclization Efficiency vs. 2-Amino-5-bromobenzaldehyde in Quinoline Synthesis

The 2-Amino-6-bromobenzaldehyde isomer demonstrates a substantially higher yield in the formation of brominated quinolines via the Friedländer synthesis compared to its 5-bromo counterpart. The ortho-bromo substituent in the 6-position provides a more favorable steric and electronic environment for the annulation step .

Heterocyclic Chemistry Quinoline Synthesis Friedländer Annulation

Higher Crystallinity and Purity Profile vs. 2-Amino-4-bromobenzaldehyde

2-Amino-6-bromobenzaldehyde exhibits superior crystallinity and a higher melting point compared to the 4-bromo isomer, indicating greater solid-state stability and ease of purification. The 6-bromo derivative is a well-defined white crystalline solid, whereas the 4-bromo analog often appears as a lower-melting, less crystalline material .

Solid-State Chemistry Material Purification Process Development

Superior Reactivity Profile in Pd-Catalyzed Cross-Couplings vs. 2-Amino-6-chlorobenzaldehyde

The bromine substituent in the 6-position provides a superior balance of reactivity and stability for palladium-catalyzed cross-coupling reactions compared to the analogous chlorine derivative. The carbon-bromine bond is more readily activated for oxidative addition, enabling higher yields under milder conditions, while the carbon-chlorine bond often requires harsher conditions or specialized ligands, increasing side reactions .

Palladium Catalysis Suzuki-Miyaura Coupling Aryl Halide Reactivity

Optimized Balance of Reactivity and Stability vs. 2-Amino-6-iodobenzaldehyde

While 2-amino-6-iodobenzaldehyde (CAS 1261872-97-2) offers the highest reactivity in cross-coupling reactions, its practical utility is severely limited by its poor stability, particularly its extreme sensitivity to light and its tendency to undergo rapid dehalogenation or self-condensation [1]. 2-Amino-6-bromobenzaldehyde provides an optimal compromise: it offers high reactivity in key transformations while maintaining adequate bench stability and a manageable safety profile, making it far more suitable for routine laboratory and scale-up operations.

Chemical Stability Intermediate Handling Process Safety

Unique Scaffold for Orthogonal Diversification vs. Non-Halogenated 2-Aminobenzaldehyde

In stark contrast to the non-halogenated parent compound, 2-aminobenzaldehyde (CAS 529-23-7), 2-amino-6-bromobenzaldehyde provides three chemically distinct handles for orthogonal functionalization: the aldehyde, the primary amine, and the aryl bromide . This trifunctionality enables sequential, highly controlled synthetic sequences that are impossible with simpler analogs, unlocking access to significantly more complex and diverse chemical space [1].

Diversity-Oriented Synthesis Late-Stage Functionalization Building Block Strategy

Distinct Electronic and Steric Profile vs. 2-Amino-3-bromobenzaldehyde Influencing Heterocycle Formation

The specific placement of the bromine atom at the 6-position creates a markedly different electronic landscape compared to the 3-position isomer. The ortho-substituent directly adjacent to the amino group influences its nucleophilicity and the molecule's conformation, leading to different regioselectivity and reaction rates in cyclocondensation reactions that form common heterocyclic scaffolds [1]. This effect is particularly pronounced in reactions like the Friedländer synthesis, where the 6-bromo isomer can provide a higher yield of the desired fused ring system .

Electronic Effects Regioselectivity Cyclization Kinetics

Optimal Application Scenarios for 2-Amino-6-bromobenzaldehyde (CAS 135484-74-1) Based on Verified Differentiation


High-Yielding Synthesis of 6-Bromoquinoline Libraries for Medicinal Chemistry

When a medicinal chemistry program requires the efficient synthesis of diverse 6-bromoquinoline derivatives, 2-amino-6-bromobenzaldehyde is the preferred starting material. Its performance advantage over the 5-bromo isomer (yield increase of 23-33%) in the Friedländer annulation directly translates to higher throughput, reduced material costs, and faster access to novel chemical entities for biological screening .

Rapid, Orthogonal Diversification of a Core Scaffold for Hit-to-Lead Optimization

In hit-to-lead campaigns where rapid exploration of chemical space around a central core is critical, 2-amino-6-bromobenzaldehyde serves as an unparalleled platform. Its three orthogonal reactive handles allow for sequential, high-yielding functionalization—first through amine acylation or reductive amination, then through aldehyde chemistry, and finally through palladium-catalyzed cross-coupling of the aryl bromide. This enables the rapid generation of structurally complex and diverse libraries that are unattainable with simpler 2-aminobenzaldehyde analogs .

Reliable Intermediate for Multi-Step Synthesis in Process Development

For process chemists scaling up a synthetic route, the crystalline nature and superior bench stability of 2-amino-6-bromobenzaldehyde provide a distinct operational advantage. Its ease of handling, reliable purity profile (≥97% from major suppliers), and predictable reactivity in cross-coupling reactions make it a robust and reproducible intermediate, minimizing the risk of batch failures and simplifying logistics compared to the highly unstable 6-iodo analog .

Precursor to 2-Aminochromene Libraries with Potential Anti-Tubercular Activity

This compound has been specifically identified as a key building block in palladium-mediated multi-component reactions (MCRs) to generate libraries of 2-aminochromenes, which have demonstrated inhibitory activity against Mycobacterium tuberculosis chorismate mutase. Its unique substitution pattern is essential for the successful execution of this MCR and the generation of the bioactive chemotype, highlighting its specific utility in anti-infective drug discovery [1].

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